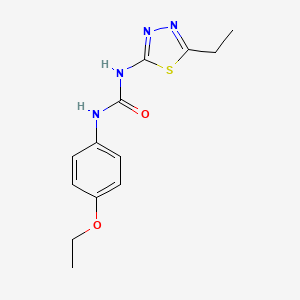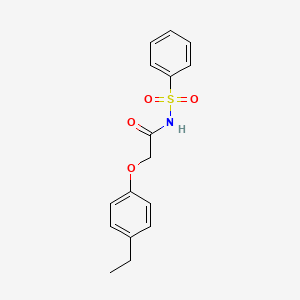
2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-6-phenyl-4(1H)-pyrimidinethione, also known as BPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPTP belongs to the class of pyrimidines, which are heterocyclic compounds that are widely used in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix and play a critical role in cancer invasion and metastasis. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the activity of reverse transcriptase, which is an enzyme that is essential for the replication of the virus. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects
2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of matrix metalloproteinases. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the replication of the virus by inhibiting reverse transcriptase. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione in lab experiments include its potential as a therapeutic agent in various diseases and its ability to inhibit the activity of various enzymes and proteins in the body. The limitations of using 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the activity of various enzymes and proteins in the body. Additionally, future research could focus on developing more efficient synthesis methods for 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione and improving its solubility in water to make it more suitable for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione involves the reaction of 2-amino-4(1H)-pyrimidinethione with benzyl chloride and phenylmagnesium bromide. The reaction proceeds in two steps: first, the amine group of 2-amino-4(1H)-pyrimidinethione is protected by benzyl chloride to form N-benzyl-2-amino-4(1H)-pyrimidinethione. In the second step, the N-benzyl-2-amino-4(1H)-pyrimidinethione is reacted with phenylmagnesium bromide to form 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione.
Applications De Recherche Scientifique
2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the replication of the virus by inhibiting reverse transcriptase. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
Propriétés
IUPAC Name |
2-benzylsulfanyl-6-phenyl-1H-pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S2/c20-16-11-15(14-9-5-2-6-10-14)18-17(19-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFGJDUYQUZZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=S)C=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)
![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)
![ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate](/img/structure/B5874909.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5874940.png)
![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)
![N-(4-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5874965.png)

![1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5874972.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)